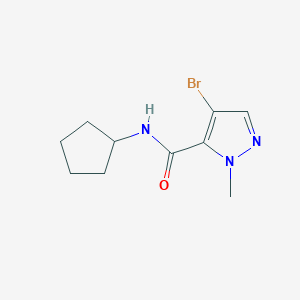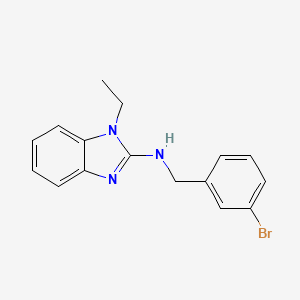
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting histone deacetylases, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant activity. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics, which are compounds that can be toxic to cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have a synergistic effect when combined with other anticancer drugs, which can increase their effectiveness. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a chemopreventive agent, which can prevent the development of cancer. In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its biochemical and physiological effects.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. The yield of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer development and progression.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-6-7-15(21-4)16(10-14)22-5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFKWJNWPIVWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)